Cas no 828933-86-4 (2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)-)

2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)- structure
828933-86-4 structure
Product Name:2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)-
CAS-Nr.:828933-86-4
MF:C16H16O2
MW:240.297044754028
CID:680329
Update Time:2024-01-23

2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)-
    • (4R)-3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-ol (ACI)
    • Inchi: 1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3/t13-,16?/m1/s1
    • InChI-Schlüssel: JGRSOLBFAHJDTL-JBZHPUCOSA-N
    • Lächelt: CC1C=CC2=C([C@@H](C3C=CC=CC=3)CC(O2)O)C=1

2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: tert-Butanol ,  Dimethyldiethoxysilane Catalysts: Cupric acetate ,  Copper, [(4R)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis[3,5-bis(1,1-dimethylet… Solvents: Toluene ,  Tetrahydrofuran ;  20 min, rt; rt
1.2 Reagents: Ammonium fluoride Solvents: Methanol ;  45 min, rt
Referenz
Asymmetric conjugate reductions of coumarins. a new route to tolterodine and related coumarin derivatives
Gallagher, Brian D.; et al, Organic Letters, 2009, 11(23), 5374-5377

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  rt → -20 °C; 2 h, -20 °C; 0.5 h, -25 - -20 °C
Referenz
Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Coumarins: Asymmetric Synthesis of (R)-Tolterodine
Chen, Gang; et al, Organic Letters, 2005, 7(11), 2285-2288

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  1.5 h, -25 °C; 1 h, -25 °C
1.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 °C; overnight, rt
Referenz
Computationally-Led Ligand Modification using Interplay between Theory and Experiments: Highly Active Chiral Rhodium Catalyst Controlled by Electronic Effects and CH-π Interactions
Korenaga, Toshinobu; et al, Advanced Synthesis & Catalysis, 2018, 360(2), 322-333

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Product subclass 1: o-quinomethanes
Pettus, T. R. R.; et al, Science of Synthesis, 2006, 28, 831-872

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  3 h, -78 °C → rt
1.2 Reagents: Sodium bicarbonate
2.1 Reagents: Camphorsulfonic acid Solvents: Acetonitrile ,  Water ;  6 h, 100 °C
Referenz
Enantioselective [4+2] cycloadditions of o-quinone methides: total synthesis of (+)-mimosifoliol and formal synthesis of (+)-tolterodine
Selenski, Carolyn; et al, Journal of Organic Chemistry, 2004, 69(26), 9196-9203

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Toluene ;  3 d, reflux
2.1 Reagents: tert-Butanol ,  Dimethyldiethoxysilane Catalysts: Cupric acetate ,  Copper, [(4R)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis[3,5-bis(1,1-dimethylet… Solvents: Toluene ,  Tetrahydrofuran ;  20 min, rt; rt
2.2 Reagents: Ammonium fluoride Solvents: Methanol ;  45 min, rt
Referenz
Asymmetric conjugate reductions of coumarins. a new route to tolterodine and related coumarin derivatives
Gallagher, Brian D.; et al, Organic Letters, 2009, 11(23), 5374-5377

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Palladium diacetate ,  (2R,2′R,3R,3′R)-4,4′-Di-9-anthracenyl-3,3′-bis(1,1-dimethylethyl)-2,2′,3,3′-tetr… Solvents: Dichloromethane ;  48 h, 600 psi, 45 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  2 h, -25 - -20 °C; 0.5 h, -25 - -20 °C
2.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 - -20 °C; overnight, 20 - 25 °C
Referenz
Asymmetric Hydroesterification of Diarylmethyl Carbinols
Tian, Duanshuai; et al, Angewandte Chemie, 2021, 60(12), 6305-6309

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: tert-Butanol ,  Methyldiethoxysilane Catalysts: Cupric acetate ,  1,1′-(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylet… Solvents: Toluene ,  Tetrahydrofuran ;  0.5 h, rt
Referenz
Copper, [[4,4'-bi-1,3-benzodioxole]-5,5'-diylbis[bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine-κP]]hydro-; Copper, [4,4',4'',4'''-[(4R)-[4,4'-bi-1,3-benzodioxole]-5,5'-diyldi(phosphinidyne-κP)]tetrakis[2,6-bis(1,1-dimethylethyl)-phenol]]hydro-
Nihan, Danielle M.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-8

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.2 Solvents: Water ;  rt
Referenz
Hydrolase-mediated resolution of the hemiacetal in 2-chromanols: The impact of remote substitution
Gavin, Declan P.; et al, Tetrahedron: Asymmetry, 2017, 28(4), 577-585

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  2 h, -25 - -20 °C; 0.5 h, -25 - -20 °C
1.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 - -20 °C; overnight, 20 - 25 °C
Referenz
Asymmetric Hydroesterification of Diarylmethyl Carbinols
Tian, Duanshuai; et al, Angewandte Chemie, 2021, 60(12), 6305-6309

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Camphorsulfonic acid Solvents: Acetonitrile ,  Water ;  6 h, 100 °C
Referenz
Enantioselective [4+2] cycloadditions of o-quinone methides: total synthesis of (+)-mimosifoliol and formal synthesis of (+)-tolterodine
Selenski, Carolyn; et al, Journal of Organic Chemistry, 2004, 69(26), 9196-9203

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) ,  2-Piperidinecarboxamide, 1,1′-(1,3-propanediyl)bis[N-[2,6-bis(1-methylethyl)phen… Solvents: Dichloromethane ;  0.5 h, 35 °C
1.2 Solvents: Dichloromethane ;  4 h, 35 °C
Referenz
Chiral Fe(II) complex catalyzed enantioselective [1,3] O-to-C rearrangement of alkyl vinyl ethers and synthesis of chromanols and beyond
Wang, Lifeng; et al, Chemical Science, 2020, 11(37), 10101-10106

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Imidazole ,  tert-Butyldimethylsilyl chloride Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
1.5 Reagents: Sodium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Toluene ;  6 h, 100 °C
1.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 1 h, rt
1.7 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) ,  2-Piperidinecarboxamide, 1,1′-(1,3-propanediyl)bis[N-[2,6-bis(1-methylethyl)phen… Solvents: Dichloromethane ;  0.5 h, 35 °C
2.2 Solvents: Dichloromethane ;  4 h, 35 °C
Referenz
Chiral Fe(II) complex catalyzed enantioselective [1,3] O-to-C rearrangement of alkyl vinyl ethers and synthesis of chromanols and beyond
Wang, Lifeng; et al, Chemical Science, 2020, 11(37), 10101-10106

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Product subclass 1: o-quinomethanes
Pettus, T. R. R.; et al, Science of Synthesis, 2006, 28, 831-872

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Palladium diacetate ,  (2S,2′S,3S,3′S)-4,4′-Di-9-anthracenyl-3,3′-bis(1,1-dimethylethyl)-2,2′,3,3′-tetr… Solvents: Dichloromethane ;  48 h, 600 psi, 40 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  2 h, -25 - -20 °C; 0.5 h, -25 - -20 °C
2.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 - -20 °C; overnight, 20 - 25 °C
Referenz
Asymmetric Hydroesterification of Diarylmethyl Carbinols
Tian, Duanshuai; et al, Angewandte Chemie, 2021, 60(12), 6305-6309

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  2243146-52-1 Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Toluene ,  Water ;  36 h, 25 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  1.5 h, -25 °C; 1 h, -25 °C
2.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 °C; overnight, rt
Referenz
Computationally-Led Ligand Modification using Interplay between Theory and Experiments: Highly Active Chiral Rhodium Catalyst Controlled by Electronic Effects and CH-π Interactions
Korenaga, Toshinobu; et al, Advanced Synthesis & Catalysis, 2018, 360(2), 322-333

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  reflux; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Palladium diacetate ,  (2S,2′S,3S,3′S)-4,4′-Di-9-anthracenyl-3,3′-bis(1,1-dimethylethyl)-2,2′,3,3′-tetr… Solvents: Dichloromethane ;  48 h, 600 psi, 40 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  2 h, -25 - -20 °C; 0.5 h, -25 - -20 °C
3.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 - -20 °C; overnight, 20 - 25 °C
Referenz
Asymmetric Hydroesterification of Diarylmethyl Carbinols
Tian, Duanshuai; et al, Angewandte Chemie, 2021, 60(12), 6305-6309

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Ammonium chloride
2.1 Solvents: Diethyl ether ;  3 h, -78 °C → rt
2.2 Reagents: Sodium bicarbonate
3.1 Reagents: Camphorsulfonic acid Solvents: Acetonitrile ,  Water ;  6 h, 100 °C
Referenz
Enantioselective [4+2] cycloadditions of o-quinone methides: total synthesis of (+)-mimosifoliol and formal synthesis of (+)-tolterodine
Selenski, Carolyn; et al, Journal of Organic Chemistry, 2004, 69(26), 9196-9203

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Catalysts: Iodine Solvents: Toluene ;  5 h, 110 °C
2.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Palladium diacetate ,  (2R,2′R,3R,3′R)-4,4′-Di-9-anthracenyl-3,3′-bis(1,1-dimethylethyl)-2,2′,3,3′-tetr… Solvents: Dichloromethane ;  48 h, 600 psi, 45 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  2 h, -25 - -20 °C; 0.5 h, -25 - -20 °C
3.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 - -20 °C; overnight, 20 - 25 °C
Referenz
Asymmetric Hydroesterification of Diarylmethyl Carbinols
Tian, Duanshuai; et al, Angewandte Chemie, 2021, 60(12), 6305-6309

2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)- Raw materials

2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)- Preparation Products

2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)- Verwandte Literatur

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